molecular formula C9H10N2OS B092428 N-(1-Cyano-1-(2-thienyl)ethyl)acetamide CAS No. 17770-30-8

N-(1-Cyano-1-(2-thienyl)ethyl)acetamide

Cat. No. B092428
CAS RN: 17770-30-8
M. Wt: 194.26 g/mol
InChI Key: NJKMZAVDAFBTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyano-1-(2-thienyl)ethyl)acetamide, also known as CETA, is a small organic molecule that has gained significant attention in the scientific community due to its potential use as a building block for various pharmaceuticals. CETA has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism Of Action

The mechanism of action of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide is not fully understood. However, it has been proposed that N-(1-Cyano-1-(2-thienyl)ethyl)acetamide may exert its biological activities through the inhibition of various enzymes and proteins. For example, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory cytokines. Additionally, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.

Biochemical And Physiological Effects

N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit various biochemical and physiological effects. For example, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to reduce the production of inflammatory cytokines in macrophages. Additionally, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to induce apoptosis in cancer cells by activating caspase-3. Furthermore, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS5B RNA-dependent RNA polymerase.

Advantages And Limitations For Lab Experiments

The advantages of using N-(1-Cyano-1-(2-thienyl)ethyl)acetamide in lab experiments include its relatively simple synthesis method and its potential use as a building block for various pharmaceuticals. Additionally, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit various biological activities, making it a versatile molecule for research purposes. However, the limitations of using N-(1-Cyano-1-(2-thienyl)ethyl)acetamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide. One potential future direction is the development of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide-based pharmaceuticals for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide and its potential toxicity. Furthermore, the synthesis method of N-(1-Cyano-1-(2-thienyl)ethyl)acetamide can be optimized to improve the yield and purity of the compound. Overall, the research on N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has significant potential for the development of new pharmaceuticals and the understanding of various biological processes.

Synthesis Methods

N-(1-Cyano-1-(2-thienyl)ethyl)acetamide can be synthesized through the reaction of 2-thiophenecarboxylic acid with ethyl chloroacetate in the presence of triethylamine. The resulting intermediate is then reacted with cyanogen bromide to produce N-(1-Cyano-1-(2-thienyl)ethyl)acetamide. The overall synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.

Scientific Research Applications

N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been the subject of various scientific research studies due to its potential use as a building block for various pharmaceuticals. N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Furthermore, N-(1-Cyano-1-(2-thienyl)ethyl)acetamide has been shown to exhibit antiviral properties by inhibiting the replication of the hepatitis C virus.

properties

CAS RN

17770-30-8

Product Name

N-(1-Cyano-1-(2-thienyl)ethyl)acetamide

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

N-(2-cyano-1-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C9H10N2OS/c1-7(12)11-8(4-5-10)9-3-2-6-13-9/h2-3,6,8H,4H2,1H3,(H,11,12)

InChI Key

NJKMZAVDAFBTHK-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC#N)C1=CC=CS1

Canonical SMILES

CC(=O)NC(CC#N)C1=CC=CS1

synonyms

N-[1-Cyano-1-(2-thienyl)ethyl]acetamide

Origin of Product

United States

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